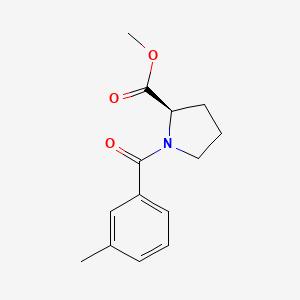
methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate
Übersicht
Beschreibung
Methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is commonly referred to as MMB-2201 and belongs to the class of synthetic cannabinoids. MMB-2201 is a potent agonist of the cannabinoid receptor CB1 and CB2, which are responsible for the physiological and psychoactive effects of cannabis.
Wissenschaftliche Forschungsanwendungen
Bioactive Compounds and Pharmacological Profile
- Methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate, due to its pyrrolidine structure, is closely related to compounds explored for their pharmacological potential. The pyrrolidine ring is used widely in medicinal chemistry for treating human diseases due to its ability to explore the pharmacophore space efficiently and contribute to the stereochemistry of the molecule. Compounds with this structure, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives, have shown a range of bioactivities in different biological systems through their interactions with various enzymes and receptors. The potential for binding through weak interactions, such as hydrogen bonds and coordination bonds, makes these compounds significant in biological applications (Li Petri et al., 2021).
Stereochemistry and Biological Activity
- The stereochemistry of compounds structurally similar to methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate, like phenylpiracetam and its methyl derivative, has been investigated to understand their pharmacological profiles. Enantiomerically pure versions of these compounds have been explored for their central nervous system (CNS) activity. The relationship between the configuration of the stereocenters and the biological properties of the respective enantiomers has been established, showing that the pharmacological advantages of certain stereoisomers justify the need for drug substance purification from the less active ones (Veinberg et al., 2015).
Functional Chemical Groups and CNS Activity
- Heterocyclic compounds with pyrrolidine rings, similar to methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate, have been identified as potential lead molecules for synthesizing compounds with CNS activity. Functional chemical groups in these compounds, such as nitrogen, sulfur, and oxygen, contribute to their significant role in organic chemistry. These heterocycles replace carbon in a benzene ring to form structures like pyridine, which, due to their heteroatom content, can have effects ranging from depression to euphoria and convulsion in the CNS (Saganuwan, 2017).
Eigenschaften
IUPAC Name |
methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-5-3-6-11(9-10)13(16)15-8-4-7-12(15)14(17)18-2/h3,5-6,9,12H,4,7-8H2,1-2H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCQSCWQKLPTLU-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC[C@@H]2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine](/img/structure/B1423489.png)
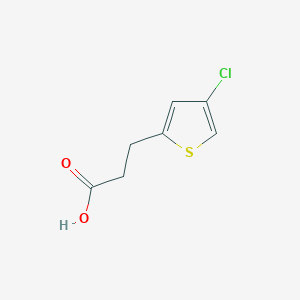
![methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1423492.png)
![Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate](/img/structure/B1423494.png)
![2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride](/img/structure/B1423495.png)


![3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1423503.png)
![2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1423504.png)

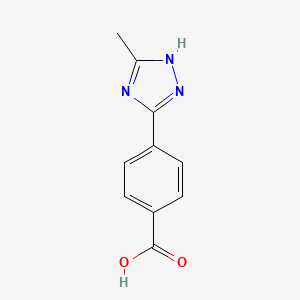
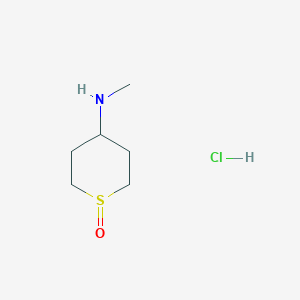
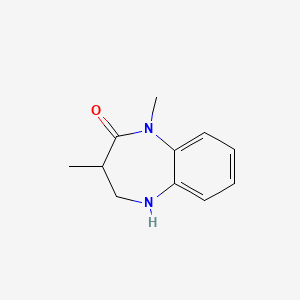
![Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine](/img/structure/B1423511.png)